N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
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Overview
Description
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a thiazole ring fused with a benzene ring, along with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a thioamide derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups .
Scientific Research Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-phenylurea
- **N-allyl-N’-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]urea
Uniqueness
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is unique due to the presence of the sulfone group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H18N2O3S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(15-9-5-2-6-10-15)20-19-21(11-14-7-3-1-4-8-14)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2 |
InChI Key |
VZXMYVNJCIGTER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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